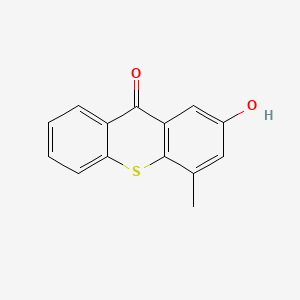

2-hydroxy-4-methyl-9H-thioxanthen-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methylthioxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2S/c1-8-6-9(15)7-11-13(16)10-4-2-3-5-12(10)17-14(8)11/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXGLTZNCXCSKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1SC3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 4 Methyl 9h Thioxanthen 9 One

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing the thioxanthone core often involve the condensation of a thio- or dithiosalicylic acid with an appropriate arene, followed by cyclization. acs.org One of the established methods for preparing 2-hydroxy-4-methyl-9H-thioxanthen-9-one involves the reaction of 2,2'-dithiosalicylic acid with 3-methylphenol. researchgate.net This reaction is typically facilitated by a dehydrating agent, such as polyphosphoric acid (PPA) or, as noted in one study, phosphorus pentoxide (P₂O₅), which was found to improve the yield. researchgate.net The mechanism involves the acid-catalyzed S-arylation of the phenol (B47542) with the salicylic (B10762653) acid derivative, followed by an intramolecular Friedel-Crafts acylation to form the central heterocyclic ring. The use of concentrated sulfuric acid is also a common strategy for promoting the ring closure of an intermediate o-arylmercaptobenzoic acid. acs.org

Another conventional approach involves the reaction of (2-fluorophenyl)(2-halophenyl)methanones with a sulfur source like sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) in a solvent such as dimethylformamide (DMF). researchgate.net This method provides a versatile route to various thioxanthone derivatives.

Development of Novel Synthetic Approaches and Catalyst Systems

Recent research has focused on developing more sophisticated and efficient methods for thioxanthone synthesis, addressing the limitations of conventional routes, such as harsh conditions and the difficulty in preparing highly functionalized derivatives. acs.orgnih.gov These novel approaches often employ advanced catalytic systems and unique reaction pathways.

A novel and powerful strategy for synthesizing thioxanthones involves the double insertion of arynes into a carbon-sulfur double bond (C=S). nih.govtus.ac.jp This method utilizes o-silylaryl triflates as aryne precursors and thioureas as the source of the thiocarbonyl group. nih.govnih.gov The reaction proceeds via a domino pathway where two aryne molecules insert into the C=S bond of the thiourea, followed by hydrolysis to yield the thioxanthone skeleton. nih.gov This approach is notable for its ability to create a wide range of highly functionalized and even π-extended thioxanthones from simple starting materials. nih.govtus.ac.jp Researchers have successfully used N,N'-dimethylthiourea as an effective thiocarbonyl source in this transformation. tus.ac.jp The hydrolysis step, often promoted by cesium ions, is crucial for the formation of the final product. nih.gov

Table 1: Double Aryne Insertion for Thioxanthone Synthesis

| Aryne Precursor | Thiocarbonyl Source | Key Reagents | Outcome | Reference(s) |

|---|---|---|---|---|

| o-(trimethylsilyl)phenyl triflate | N,N'-dimethylthiourea | Cesium carbonate, 18-crown-6 | Facile preparation of highly functionalized thioxanthones | nih.govtus.ac.jp |

Directed ortho-lithiation (DoM) presents a highly regioselective method for functionalizing aromatic rings, which has been adapted for thioxanthone synthesis. bohrium.comwikipedia.org This strategy involves the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent, typically an alkyllithium like n-butyllithium. wikipedia.orgsemanticscholar.org The resulting aryllithium intermediate is then reacted with an electrophile. wikipedia.org For thioxanthone synthesis, an efficient method starts from 3-halobenzoic acid esters. bohrium.com The ester group acts as a DMG, guiding the lithiation to the ortho position. This is followed by arylthiolation to produce a sterically congested 2-(arylthio)-3-halobenzoic acid ester, which then undergoes a triflic acid (TfOH)-mediated cyclization to form the thioxanthone ring system. bohrium.com This method allows for the synthesis of diverse and complex thioxanthones. bohrium.com

Table 2: Thioxanthone Synthesis via Directed ortho-Lithiation

| Starting Material | Key Steps | Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| 3-Halobenzoic acid esters | 1. Directed ortho-lithiation2. Arylthiolation3. TfOH-mediated cyclization | Alkyllithium, Arylthiol, TfOH | Diverse thioxanthones | bohrium.com |

Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis. researchgate.netnih.gov This approach has been successfully applied to the synthesis of thioxanthone derivatives through a transition-metal-free strategy. researchgate.netnih.gov The reaction typically involves an intramolecular cyclization promoted by visible light, which can be broken down into hydrogen atom transfer, C-C bond formation, and oxidative dehydrogenation. nih.gov This method offers high regioselectivity and reactivity. nih.gov Another application involves the photo-oxidation of 9H-thioxanthenes to thioxanthones using molecular oxygen as a green oxidant and a metal-free photocatalyst like riboflavin (B1680620) tetraacetate under blue light irradiation. nih.gov This process is efficient, often providing high to quantitative yields under neutral conditions. nih.gov

Table 3: Visible-Light Mediated Synthesis of Thioxanthones

| Precursor | Catalyst/Sensitizer | Light Source | Key Features | Reference(s) |

|---|---|---|---|---|

| Substituted 2-arylthiobenzaldehydes or ketones | None (transition-metal-free) | Visible Light | Intramolecular cyclization via hydrogen atom transfer | researchgate.netnih.gov |

| 9H-Thioxanthenes | Riboflavin tetraacetate | Blue LED | Photo-oxidation using O₂ as the oxidant, high yields | nih.gov |

Optimization of Reaction Parameters for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In traditional syntheses, such as the reaction between 2,2'-dithiosalicylic acid and 1,3-diethylbenzene (B91504) (a structural analog of 3-methylphenol), careful control of temperature is critical. chemicalbook.com The reaction is often initiated at a low temperature (below 5°C) during the addition of reactants, then gradually warmed to room temperature before being heated to a specific temperature (e.g., 65°C) for several hours to drive the reaction to completion. chemicalbook.com The use of an appropriate dehydrating agent, like P₂O₅ instead of PPA, has been shown to increase yields in the synthesis of this compound. researchgate.net Post-reaction workup, including washing with base and water followed by recrystallization from a suitable solvent like ethanol, is essential for isolating a high-purity product. chemicalbook.com

In modern synthetic methods, such as the double aryne insertion, screening different thiocarbonyl compounds revealed that N,N'-dimethylthiourea provided the best yields. tus.ac.jp For photoredox-catalyzed reactions, the choice of solvent, photocatalyst, and light source wavelength are key parameters that are fine-tuned to achieve optimal efficiency. nih.govnih.govacs.org

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for thioxanthones. nih.govsemanticscholar.org The goal is to minimize waste, avoid hazardous reagents, and improve energy efficiency. nih.gov Visible-light photoredox catalysis is a prime example of a greener approach, as it often uses environmentally benign and inexpensive molecular oxygen as the terminal oxidant and avoids the need for metal catalysts. nih.gov These reactions can frequently be performed under mild, neutral conditions. nih.gov

Chemical Transformations and Functionalization of 2 Hydroxy 4 Methyl 9h Thioxanthen 9 One

Derivatization Strategies via the Hydroxyl Group

Common derivatization strategies include:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., using sodium hydride or potassium carbonate) would yield the corresponding ethers. This modification can alter solubility and electronic properties.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base can form ester derivatives. This is a common strategy to create prodrugs or modify the electronic nature of the aromatic system.

Silyl (B83357) Ether Formation: The hydroxyl group can be protected by reacting it with silyl halides, such as tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically highly selective for hydroxyl groups over other nucleophiles and the resulting silyl ether is stable under many conditions but can be removed when needed. nih.gov

Oxidation: For related compounds such as 1,2-dichloro-4-hydroxy-9H-thioxanthen-9-one, it is noted that the hydroxyl group can be oxidized to form the corresponding ketone, which would significantly alter the electronic structure of the ring system.

These transformations allow for the fine-tuning of the molecule's properties, such as its use in the preparation of polyester-type polymeric photoinitiators. chemicalbook.com

| Reaction Type | Typical Reagents | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (-OR) | Modify solubility, electronic properties |

| Esterification | Acid Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Ester (-OC(O)R) | Prodrug synthesis, electronic tuning |

| Silyl Ether Formation | Silyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl Ether (-OSiR₃) | Chemical protection during multi-step synthesis |

| Oxidation | Oxidizing Agent | Ketone (=O) | Alteration of core electronic structure |

Modifications and Substitutions at the Thioxanthone Core

The thioxanthone core itself, comprising the tricyclic system with a sulfur atom and a carbonyl group, presents several opportunities for modification beyond the hydroxyl group. These include reactions at the benzylic methyl group, the sulfur atom, and the aromatic rings.

Reactions at the C4-Methyl Group: Drawing analogy from the closely related compound 2,4-diethyl-9H-thioxanthen-9-one, the methyl group at the C-4 position is expected to undergo radical substitution. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, yielding a bromomethyl derivative. chemicalbook.com This functional handle can then be used for further nucleophilic substitution reactions.

Oxidation of the Sulfur Atom: The sulfide (B99878) bridge in the thioxanthone core can be oxidized to a sulfoxide (B87167) or a sulfone (10,10-dioxide). This transformation significantly alters the geometry and electronic properties of the molecule. The oxidation of 2,4-diethyl-9H-thioxanthen-9-one to the corresponding sulfone has been demonstrated using hydrogen peroxide in acetic acid. chemicalbook.com This conversion changes the thioxanthone from a relatively planar molecule to one with a more distorted structure, impacting its use as a photosensitizer.

Substitution at the Aromatic Rings: Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing new functional groups onto the thioxanthone scaffold, although it typically requires the presence of a leaving group (like a halogen) and electron-withdrawing groups to activate the ring. nih.govnih.govresearchgate.net For example, chloro-substituted thioxanthones can be reacted with amines, such as in the Ullmann-type C-N coupling, to produce aminated derivatives. nih.gov While 2-hydroxy-4-methyl-9H-thioxanthen-9-one does not possess a leaving group, halogenation (e.g., chlorination or bromination) of the aromatic ring would provide an intermediate for such substitutions.

C-H Functionalization: Direct C-H functionalization offers an alternative route to modify the core without pre-installed leaving groups. Electrochemical methods have been used to achieve C-H functionalization at the C-9 position of the (thio)xanthene skeleton, coupling it with various nucleophiles. nih.gov

| Modification Site | Reaction Type | Example Reagents | Product | Reference |

|---|---|---|---|---|

| C4-Methyl Group | Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 2-hydroxy-4-(bromomethyl)-9H-thioxanthen-9-one | chemicalbook.com |

| Sulfur Atom | Oxidation | Hydrogen Peroxide (H₂O₂), Acetic Acid | This compound-10,10-dioxide | chemicalbook.com |

| Aromatic Ring (Halogenated) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Copper Catalyst | Amino-substituted thioxanthones | nih.gov |

| C9 Position | Electrochemical C-H Functionalization | Various Nucleophiles | C9-substituted thioxanthenes | nih.gov |

Formation of Polymeric or Supramolecular Assemblies Incorporating this compound Moieties

The unique photochemical properties of thioxanthone derivatives make them attractive candidates for incorporation into larger molecular systems like polymers and supramolecular assemblies. These materials often find use as photoinitiators or in organic electronics.

Polymerization: The this compound moiety can be incorporated into polymer chains. A key application is the use of its parent compound, 2-hydroxy-9H-thioxanthen-9-one, in the synthesis of polyester-type polymeric thioxanthone photoinitiators. chemicalbook.com The hydroxyl group serves as a reactive site (a monomer functional group) for step-growth polymerization, such as polycondensation with a diacid chloride, to embed the photoactive thioxanthone unit into the polymer backbone. Thioxanthone-based polymers are investigated for applications like efficient solution-processed OLEDs. nih.gov The modification of the thioxanthone core with polymerizable groups or its direct integration into the main chain allows for the development of materials with robust performance and processability. rsc.orgmdpi.com

Supramolecular Assemblies: Thioxanthone derivatives can also be functionalized to participate in supramolecular chemistry. For example, thioxanthones with thiol-terminated side chains have been used for the light-assisted synthesis and functionalization of silver nanoparticles. researchgate.net In these systems, the thiol group anchors the thioxanthone derivative to the nanoparticle surface, creating a functional metal/chromophore nano-assembly. While not specifically using the 2-hydroxy-4-methyl variant, this demonstrates the principle of using functionalized thioxanthones to build complex, ordered systems.

| Assembly Type | Method of Incorporation | Key Functional Group | Example Application | Reference |

|---|---|---|---|---|

| Polymeric Photoinitiator | Step-growth polymerization (e.g., polycondensation) | Hydroxyl (-OH) group | UV/Vis light-curable resins | chemicalbook.com |

| Conjugated Polymers | Copolymerization of functionalized thioxanthone monomers | Donor-acceptor structures | Organic Light-Emitting Diodes (OLEDs) | nih.gov |

| Nanoparticle Assemblies | Self-assembly on metal surfaces | Thiol (-SH) anchor group | Functional nanocoatings | researchgate.net |

Regioselective Functionalization Studies and Strategies

Regioselectivity is crucial when performing further substitutions on the already functionalized this compound core to avoid the formation of complex product mixtures. The directing effects of the existing substituents play a paramount role in determining the position of subsequent modifications.

The hydroxyl group at C-2 is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. The methyl group at C-4 is also an activating, ortho, para-director. Their combined influence would strongly activate the C-1 and C-3 positions towards electrophiles. The C-1 position is sterically less hindered than C-3 (which is between the hydroxyl and methyl groups), suggesting that electrophilic attack might preferentially occur at C-1.

Conversely, for nucleophilic aromatic substitution (SNAr), which requires electron-poor rings, functionalization would necessitate introducing a halogen at a position activated by the electron-withdrawing carbonyl group, such as C-1. Studies on the bare thioxanthone scaffold have shown that it is possible to achieve regioselective functionalization at the C-1 position through a sequence of deprotometalation, iodination, and subsequent copper-catalyzed amination. nih.gov

Direct C-H functionalization provides another pathway for regioselective modification. In related xanthone (B1684191) systems, cross-dehydrogenative coupling with electron-deficient azines has been shown to occur regioselectively, guided by the existing substitution pattern. researchgate.net For the thioxanthene (B1196266) core, functionalization is often directed to the C-9 methylene (B1212753) bridge, which is the most activated C-H bond for many reactions. nih.gov

The choice of reaction conditions, catalysts, and reagents is therefore critical to steer the functionalization to the desired position on the this compound molecule, enabling the rational design of new derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 4 Methyl 9h Thioxanthen 9 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Connectivity Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-hydroxy-4-methyl-9H-thioxanthen-9-one in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the exact connectivity of atoms can be confirmed.

While specific experimental spectral data is not widely published, the expected NMR signals can be predicted based on the molecule's structure. The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the two different rings, a singlet for the methyl group, and a signal for the hydroxyl proton, which may be broad and its position dependent on solvent and concentration. Two-dimensional NMR techniques, such as COSY and HMBC, would be employed to definitively assign proton and carbon signals and confirm the substitution pattern on the thioxanthone core. These analyses verify the placement of the hydroxyl group at position C2 and the methyl group at C4. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation based on known chemical shift ranges for similar functional groups and structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (unsubstituted ring) | 7.4 - 8.5 | 125 - 135 |

| Aromatic CH (substituted ring) | 6.8 - 7.2 | 110 - 130 |

| C=O | - | ~180 |

| C-OH | - | 155 - 160 |

| C-S | - | 130 - 140 |

| C-CH₃ | - | 140 - 145 |

| -OH | 5.0 - 10.0 (variable) | - |

| -CH₃ | ~2.3 | 15 - 20 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive evidence for the molecular structure of this compound in the solid state. This powerful technique maps the precise spatial arrangement of atoms, yielding accurate bond lengths, bond angles, and intermolecular interactions.

A study successfully determined the crystal structure of the title compound, revealing critical structural details. researchgate.net The analysis confirmed that the molecule crystallizes in the triclinic system with the P-1 space group. researchgate.net The results of the crystal structure determination show the presence of intramolecular hydrogen bonds. researchgate.net In the crystal lattice, the molecules form dimers. researchgate.net The core thioxanthone structure is largely coplanar, and the dihedral angle between the planes of the two molecules forming the dimer is 28.10°. researchgate.net This arrangement highlights the significant role of non-covalent interactions in the solid-state architecture.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₀O₂S | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 7.4699(11) | researchgate.net |

| b (Å) | 7.4839(11) | researchgate.net |

| c (Å) | 19.659(3) | researchgate.net |

| α (°) | 87.981(3) | researchgate.net |

| β (°) | 85.678(3) | researchgate.net |

| γ (°) | 82.618(3) | researchgate.net |

| Volume (ų) | 1086.5(3) | researchgate.net |

| Z | 2 | researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Vibrational Mode Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a crucial method for molecular fingerprinting. These techniques probe the vibrational modes of the molecule, providing confirmation of the functional groups present. The compound has been characterized by IR spectroscopy. researchgate.net

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the different functional moieties within the molecule. The O-H stretching vibration of the hydroxyl group would appear as a broad band, likely centered around 3200-3400 cm⁻¹, indicative of hydrogen bonding. The sharp, strong absorption band for the carbonyl group (C=O) of the ketone is expected in the region of 1630-1660 cm⁻¹. Other significant signals include aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic rings between 1450 and 1600 cm⁻¹, and vibrations involving the C-S bond at lower wavenumbers. Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-S bonds, aiding in a complete vibrational mode assignment.

Table 3: Predicted Key Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (H-bonded) | -OH | 3200 - 3400 (broad) | FT-IR |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2960 | FT-IR, Raman |

| C=O Stretch | Ketone | 1630 - 1660 | FT-IR, Raman |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | FT-IR, Raman |

| O-H Bend | -OH | 1350 - 1450 | FT-IR |

| C-O Stretch | Phenol (B47542) | 1180 - 1260 | FT-IR |

| C-S Stretch | Thioether | 600 - 700 | Raman |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are vital for confirming the elemental composition and elucidating the fragmentation patterns of this compound. HRMS provides an extremely accurate mass-to-charge (m/z) ratio for the molecular ion, allowing for the unambiguous determination of its chemical formula, C₁₄H₁₀O₂S. The monoisotopic mass of this compound is calculated to be 242.04015 Da.

Upon ionization, typically using electron ionization (EI), the molecular ion undergoes characteristic fragmentation. Understanding these pathways provides further structural corroboration. For this compound, key expected fragmentation events include the loss of a carbon monoxide molecule (CO, 28 Da) from the ketone group, a common fragmentation for quinone-like structures, and the loss of a methyl radical (•CH₃, 15 Da). Other potential fragmentations involve cleavages of the heterocyclic ring. Tandem MS (MS/MS) experiments would be instrumental in isolating the molecular ion and systematically studying its daughter ions, providing a detailed map of the fragmentation cascade.

Table 4: Theoretical Mass Spectrometry Data for this compound

| Ion | Formula | Proposed Fragmentation Pathway | Calculated m/z (Da) |

| [M]⁺• | [C₁₄H₁₀O₂S]⁺• | Molecular Ion | 242.0402 |

| [M-H]⁺ | [C₁₄H₉O₂S]⁺ | Loss of H radical | 241.0323 |

| [M-CH₃]⁺ | [C₁₃H₇O₂S]⁺ | Loss of methyl radical | 227.0167 |

| [M-CO]⁺• | [C₁₃H₁₀OS]⁺• | Loss of carbon monoxide | 214.0452 |

| [M-CHO]⁺ | [C₁₃H₉OS]⁺ | Loss of formyl radical | 213.0374 |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Elucidation

Electronic absorption (UV-Vis) and emission (fluorescence/phosphorescence) spectroscopy are used to investigate the photophysical properties of this compound, which are dictated by its electronic structure. Thioxanthone derivatives are known for their interesting photochemical properties.

The UV-Vis absorption spectrum is characterized by the thioxanthone chromophore. It is expected to exhibit intense absorption bands in the UV region, corresponding to π-π* transitions within the conjugated aromatic system, and a weaker, longer-wavelength absorption band corresponding to the n-π* transition of the carbonyl group. The presence of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups acts to modify the electronic structure, likely causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted thioxanthone. rsc.org Following absorption of light, the molecule can relax through non-radiative pathways or by emitting light. Many thioxanthene (B1196266) derivatives are known to be fluorescent or phosphorescent, and studying the emission spectrum, quantum yield, and excited-state lifetime provides insight into the nature of the excited states and their deactivation pathways. These photophysical properties are critical for applications in areas such as photochemistry and materials science. researchgate.net

Table 5: Predicted Electronic Transitions for this compound

| Transition Type | Orbital Change | Expected Absorption Region (nm) | Relative Intensity |

| π → π | Pi bonding to pi anti-bonding | 250 - 350 | Strong |

| n → π | Non-bonding to pi anti-bonding | 350 - 420 | Weak |

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 4 Methyl 9h Thioxanthen 9 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution, which in turn governs the molecule's structure, stability, and chemical reactivity. For thioxanthenone derivatives, quantum chemical calculations can predict key parameters that offer a glimpse into their behavior.

These calculations typically involve solving the Schrödinger equation for the molecule, albeit with approximations to make it computationally feasible. The resulting electronic structure provides information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting a molecule's reactivity. A smaller HOMO-LUMO energy gap, for instance, suggests higher reactivity.

Reactivity descriptors that can be derived from quantum chemical calculations include:

Electron Affinity: The energy released when an electron is added to a neutral atom or molecule to form a negative ion.

Ionization Potential: The energy required to remove an electron from a neutral atom or molecule.

Chemical Hardness and Softness: Measures of the resistance to change in electron distribution or charge transfer.

Electrophilicity Index: A measure of the ability of a species to accept electrons.

While specific data for 2-hydroxy-4-methyl-9H-thioxanthen-9-one is not readily published, studies on similar structures like 2-methylxanthen-9-one (B189210) demonstrate the application of these principles. nih.govresearchgate.net

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is particularly useful for studying both the ground state and electronically excited states of molecules like this compound.

In a typical DFT study, the geometry of the molecule is first optimized to find its most stable (lowest energy) conformation in the ground state. From this optimized geometry, a variety of properties can be calculated. For instance, the analysis of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. nih.gov

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to investigate excited states. By simulating the absorption of light, TD-DFT can predict the electronic absorption spectra of a molecule. This is invaluable for interpreting experimental UV-Vis spectra and understanding the nature of electronic transitions. For example, studies on related thioxanthenones have used TD-DFT to interpret the electronic absorption spectra of their radical anions and dianions.

A hypothetical DFT study on this compound would likely involve the following steps:

Geometry optimization to find the lowest energy structure.

Calculation of frontier molecular orbital energies (HOMO and LUMO) and visualization of their distribution.

Calculation of the molecular electrostatic potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack.

Use of TD-DFT to predict the UV-Vis absorption spectrum and assign the major electronic transitions.

Research on 2-methylxanthen-9-one has shown that the HOMO is typically distributed over the entire molecule, while the LUMO is concentrated on the xanthenone core, indicating that this part of the molecule is the primary electron acceptor. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical methods provide detailed electronic information about a static molecule, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of conformational flexibility and intermolecular interactions, which are crucial for understanding how a molecule behaves in a real-world environment, such as in solution or interacting with a biological target.

For a molecule like this compound, MD simulations could be used to:

Explore the different conformations the molecule can adopt by rotating around its single bonds.

Study how the molecule interacts with solvent molecules, providing insights into its solubility.

Simulate the interaction of the molecule with a protein or other biological macromolecule, which is a key component of drug design. researchgate.net

Studies on thioxanthone derivatives have employed MD simulations to investigate their stability when bound to biological targets like tyrosine kinases. researchgate.net These simulations can reveal important information about the binding mode and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. researchgate.net

Illustrative Data from Molecular Dynamics Simulations of a Thioxanthone Derivative:

| Simulation Parameter | Typical Value/Observation |

| Simulation Time | 50 ns |

| System | Thioxanthone derivative in a box of water molecules |

| Root Mean Square Deviation (RMSD) | Analysis of the protein-ligand complex stability over time |

| Intermolecular Hydrogen Bonds | Identification of key residues involved in binding |

This table illustrates the type of data generated from MD simulations, based on studies of related thioxanthone derivatives. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. For this compound, computational methods can be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy Prediction: Calculating NMR chemical shifts is a common application of DFT. The process involves computing the magnetic shielding tensors for each nucleus in the molecule. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has reached a level where they can be a significant aid in structure elucidation. researchgate.net

IR Spectroscopy Prediction: The vibrational frequencies of a molecule can also be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching or bending of a particular bond.

While specific predicted spectra for this compound are not available, the methodology is well-established. For instance, in the study of 2-methylxanthen-9-one, the calculated IR spectrum would be compared with the experimental spectrum to confirm the presence of key functional groups, such as the carbonyl (C=O) stretch. nih.gov

Reaction Mechanism Modeling through Computational Approaches

Understanding the step-by-step process of a chemical reaction, known as the reaction mechanism, is a central goal of chemistry. Computational methods, particularly DFT, are extensively used to model reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For a molecule like this compound, computational modeling could be used to investigate various reactions, such as its synthesis or its metabolic transformation. The general approach involves:

Proposing a plausible reaction pathway.

Locating the transition state structure for each step of the reaction. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Calculating the activation energy, which is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

Confirming that the transition state connects the desired reactant and product by performing an Intrinsic Reaction Coordinate (IRC) calculation.

While no specific reaction mechanism modeling for this compound is published, the methodologies are widely applied in organic chemistry to elucidate reaction pathways and explain observed product distributions. rsc.orgsmu.edursc.org

Reactivity and Mechanistic Studies of 2 Hydroxy 4 Methyl 9h Thioxanthen 9 One

Photoreactivity and Photodegradation Mechanisms

Thioxanthone and its derivatives are renowned as Type II photoinitiators, a class of compounds that, upon light absorption, generate radicals through intermolecular reactions. mdpi.com The photoreactivity of 2-hydroxy-4-methyl-9H-thioxanthen-9-one is initiated by the absorption of light, which promotes the molecule to an excited singlet state. This is followed by a highly efficient intersystem crossing (ISC) to a lower-energy, but longer-lived, triplet state. nsf.govnih.gov This triplet state is the primary actor in subsequent photochemical reactions.

The degradation of the thioxanthone structure often proceeds via photooxidation. Studies on closely related thioxanthone derivatives, such as QTX (2-hydroxy-3-(3,4-dimethyl-9-oxo-9H-thioxanthen-2-yloxy)-N,N,N-trimethyl-1-propanium chloride), provide insight into potential degradation pathways. scielo.brscielo.brresearchgate.net Upon irradiation in aqueous, oxygen-containing solutions, the excited triplet state of the thioxanthone can interact with molecular oxygen through two main mechanisms:

Energy Transfer: The excited thioxanthone transfers its energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). researchgate.net

Electron Transfer: The excited thioxanthone transfers an electron to oxygen, forming a superoxide anion (O₂⁻). researchgate.net

These reactive oxygen species (ROS) can then attack the thioxanthone molecule itself. scielo.br The sulfur atom in the thiophene ring is particularly susceptible to oxidation, leading to the formation of sulfoxide (B87167) and, upon further oxidation, sulfone derivatives. scielo.brresearchgate.net Additionally, the aromatic rings and alkyl substituents can be oxidized, potentially leading to hydroxylation or cleavage of the molecule. scielo.brresearchgate.net For instance, the photodegradation of QTX resulted in products corresponding to the formation of a sulfoxide (m/z 388) and a sulfone with a hydroxylated methyl group (m/z 420). scielo.brresearchgate.net Another observed degradation pathway involves the abstraction of a hydrogen atom from the carbon adjacent to the hydroxyl group, followed by molecular rearrangements. researchgate.net

The general mechanism for thioxanthone-sensitized degradation involves the triplet state abstracting a hydrogen atom from a suitable donor (like a polymer chain or solvent), creating a ketyl radical and a substrate radical, which then initiate further reactions. scielo.brresearchgate.net

Table 1: Potential Photodegradation Products of Thioxanthone Derivatives

| Parent Compound | Photoproduct | Proposed Modification | Mass-to-Charge Ratio (m/z) | Reference |

|---|---|---|---|---|

| QTX | QTX-Sulfoxide | Oxidation of sulfur atom | 388 | scielo.brresearchgate.net |

| QTX | QTX-Sulfone-OH | Oxidation of sulfur and methyl group | 420 | scielo.brresearchgate.net |

Oxidation-Reduction Chemistry and Redox Potentials

The redox chemistry of this compound is influenced by both the thioxanthone core and the hydroxyl substituent. Cyclic voltammetry (CV) is a common technique used to study the electrochemical behavior of such compounds. researchgate.neticm.edu.plmdpi.com

Studies on various hydroxyxanthones and thioxanthone derivatives reveal that the oxidation process is often quasi-reversible and pH-dependent. researchgate.net The oxidation potential is a key parameter indicating antioxidant activity, with lower potentials suggesting stronger antioxidant properties. icm.edu.pl The presence of hydroxyl groups on the aromatic ring is a primary determinant of the electrochemical behavior. researchgate.net

The reduction of the thioxanthone core is also a significant electrochemical process. The carbonyl group can undergo a two-electron reduction to form the corresponding 9H-thioxanthen-9-ol derivative. This process is often pH-dependent.

Table 2: Factors Influencing Redox Potentials of Hydroxy-Aromatic Compounds

| Factor | Effect on Oxidation Potential | Rationale |

|---|---|---|

| Number of -OH groups | Generally decreases | More electron-donating groups stabilize the oxidized form. |

| Position of -OH groups | Significant impact | Proximity to other groups (e.g., carbonyl) and ability to form intramolecular H-bonds affects stability. |

| pH of the medium | Decreases with increasing pH | Deprotonation of the phenolic group facilitates electron removal. researchgate.net |

| Electron-donating substituents | Decreases | Stabilize the resulting cation radical. |

| Electron-withdrawing substituents | Increases | Destabilize the resulting cation radical. |

Radical Generation and Scavenging Mechanisms

Radical Generation: As a Type II photoinitiator, this compound is highly effective at generating free radicals upon exposure to light. mdpi.comrsc.orgrsc.org The process begins with photoexcitation to the triplet state (³TX). This excited molecule can then interact with a co-initiator, typically an amine or a thiol, through one of two primary mechanisms:

Electron Transfer: The ³TX acts as an electron acceptor, abstracting an electron from the amine to form a thioxanthone radical anion and an amine radical cation. The amine radical cation then rapidly deprotonates to yield an initiating alkylaminyl radical. nih.gov

Hydrogen Abstraction: The ³TX abstracts a hydrogen atom directly from a suitable donor (like the α-carbon of an amine or a thiol), forming a thioxanthone ketyl radical and an initiating radical. researchgate.net

These newly formed radicals (e.g., alkylaminyl or ketyl radicals) can then initiate the polymerization of monomers. rsc.orgmdpi.com The efficiency of radical generation is a key factor in the performance of photoinitiating systems. mdpi.com

Radical Scavenging: The phenolic structure of this compound imparts radical scavenging and antioxidant properties. nih.gov Phenolic compounds are well-known antioxidants that can neutralize free radicals, thereby terminating radical chain reactions. The primary mechanism for this activity is hydrogen atom transfer (HAT). mdpi.com

In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it (RH) and forming a resonance-stabilized phenoxyl radical.

TX-OH + R• → TX-O• + RH

The stability of the resulting phenoxyl radical (TX-O•) is crucial for the scavenging efficiency. The unpaired electron can be delocalized over the entire thioxanthone ring system, which significantly stabilizes the radical and prevents it from initiating new radical chains. The antioxidant activity of hydroxyxanthones has been demonstrated in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov

Investigation of Intermolecular Energy Transfer Processes

Intermolecular energy transfer is a fundamental process in the photochemistry of this compound, particularly in its role as a photosensitizer. mdpi.comnih.gov After the molecule is excited to its triplet state (³TX) via intersystem crossing, it can transfer its electronic energy to a suitable acceptor molecule (A).

³TX + A → TX + ³A

This process requires that the triplet energy of the thioxanthone (the donor) is higher than that of the acceptor. Thioxanthones are known to be efficient triplet sensitizers with high triplet quantum yields. nsf.gov This property is exploited in photopolymerization, where the thioxanthone transfers energy to an onium salt (e.g., iodonium (B1229267) or sulfonium salt), which then decomposes to generate the initiating species. mdpi.com

The efficiency of this energy transfer is dependent on several factors, including the triplet energies of the donor and acceptor, the distance between them, and their relative orientation. The process is critical for initiating chemical reactions that cannot be accessed by direct irradiation of the acceptor molecule, often because the acceptor does not absorb light in the same spectral region as the sensitizer. acs.org Theoretical calculations and spectroscopic techniques are used to determine triplet state energies and elucidate the dynamics of these energy transfer processes. nsf.govacs.org

Acid-Base Equilibrium and Proton Transfer Dynamics (specifically for hydroxyl substitution)

The hydroxyl group at the 2-position of the thioxanthone core introduces acidic properties to the molecule. In an aqueous or protic solvent, it can participate in an acid-base equilibrium:

TX-OH ⇌ TX-O⁻ + H⁺

The acidity of this phenolic proton is quantified by its pKa value. The pKa is influenced by the electronic effects of the thioxanthone structure. The electron-withdrawing nature of the conjugated ketone system stabilizes the conjugate base (phenoxide, TX-O⁻) through resonance, making the hydroxyl group more acidic than that of a simple phenol (B47542). The position of equilibrium can be predicted by comparing the pKa of the acid with the pKa of the conjugate acid of the base present in the solution. youtube.comlibretexts.orgyoutube.com

Furthermore, the acidity of the hydroxyl group can change dramatically upon photoexcitation. In the excited state, the molecule often becomes a much stronger acid. This phenomenon can lead to excited-state proton transfer (ESPT) . researchgate.netrsc.org Upon absorption of a photon, an excited molecule (TX-OH*) can rapidly transfer its proton to a suitable acceptor, such as a solvent molecule or another solute.

While classic excited-state intramolecular proton transfer (ESIPT) typically requires a pre-existing intramolecular hydrogen bond (often with the carbonyl group), which is not sterically favored for the 2-hydroxy isomer, intermolecular ESPT to the solvent is still a relevant deactivation pathway for the excited state. nih.govrsc.org The dynamics of ESPT are extremely fast, often occurring on the picosecond or even femtosecond timescale, and can be studied using time-resolved fluorescence spectroscopy. The change in the electronic distribution upon excitation facilitates the proton dissociation, and this process can compete with other excited-state decay pathways like fluorescence, intersystem crossing, and non-radiative decay. researchgate.netrsc.org

Applications of 2 Hydroxy 4 Methyl 9h Thioxanthen 9 One in Materials Science and Technology

Photoinitiator Systems for UV Curing and Photopolymerization

Thioxanthone and its derivatives are well-established as highly efficient photoinitiators, particularly for ultraviolet (UV) curing and photopolymerization processes. These compounds can absorb UV or visible light and generate reactive species—free radicals or cations—that initiate the polymerization of monomers and oligomers. This rapid, solvent-free, and spatially controllable curing process is highly sought after in numerous industrial applications, including coatings, inks, adhesives, and microelectronics fabrication.

In free radical photopolymerization, 2-hydroxy-4-methyl-9H-thioxanthen-9-one can function as a Type II photoinitiator. Upon absorption of light, the thioxanthone core is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a co-initiator, typically a tertiary amine, to generate an initiating free radical. This radical then attacks the double bonds of acrylate or methacrylate monomers, initiating a chain polymerization reaction that leads to the formation of a crosslinked polymer network. The efficiency of this process is influenced by the concentration of the photoinitiator and the nature of the co-initiator.

Thioxanthone derivatives have been shown to be effective one-component free-radical photoinitiators as well, where an amine group is incorporated into the initiator's structure. While this compound itself does not have an integrated amine, its performance is often evaluated in conjunction with amine synergists like ethyl 4-(dimethylamino)benzoate (EDB) or N-phenylglycine (NPG). The interaction between the excited thioxanthone and the amine is an electron transfer process.

| Photoinitiator System | Monomer | Light Source | Key Findings |

| 2,4-Diethyl-thioxanthen-9-one derivatives | Trimethylolpropane triacrylate (TMPTA) | LED 405 nm and 420 nm | Effective one-component initiators for free radical polymerization. Polymerization rate increases with initiator concentration. |

| Acrylate functionalized thioxanthone (TX-PA) | 1,6-hexanedioldiacrylate (HDDA), TMPTA, Pentaerythritol triacrylate (PETA) | Xenon lamp (> 400 nm) | Successfully initiates photopolymerization with excellent migration stability. |

| Thioxanthone derivatives with amines (EDB, NPG) | TMPTA | Not Specified | Act as efficient Type II photoinitiators. |

Beyond free radical systems, thioxanthone derivatives can also act as photosensitizers for cationic photopolymerization. In this role, the excited thioxanthone derivative transfers an electron to an onium salt, such as an iodonium (B1229267) or sulfonium salt. This process generates a cation that can initiate the ring-opening polymerization of monomers like epoxides and vinyl ethers. The feasibility of this photosensitization is dependent on the redox potentials of both the thioxanthone derivative and the onium salt. Derivatives of 2,4-diethyl-thioxanthen-9-one have demonstrated high efficiency as photosensitizers for both iodonium and sulfonium salts.

| Photosensitizer | Onium Salt | Monomer | Key Findings |

| 2,4-Diethyl-thioxanthen-9-one derivatives | Iodonium (IOD), Sulfonium (TAS) salts | Epoxy monomers | Highly efficient photosensitizers for both IOD and TAS, enabling cationic polymerization under visible light. |

| Compound | Two-Photon Absorption (TPA) Cross-Section (GM) | Wavelength (nm) |

| 9H-thioxanthen-9-one | 3 ± 1 | 710 |

| Donor-acceptor thioxanthone derivatives | 4 to 128 | 800 |

The principles of photopolymerization initiated by compounds like this compound are directly applicable to 3D printing technologies such as stereolithography (SLA) and digital light processing (DLP). In these processes, a liquid photocurable resin is selectively cured layer by layer to build a 3D object. The choice of photoinitiator is crucial for controlling the curing depth and resolution of the printed parts. Thioxanthone derivatives are particularly valuable for 3D printing under visible light sources, such as LEDs, due to their absorption characteristics in the visible spectrum. The development of new thioxanthone-based photoinitiating systems is a key area of research for advancing 3D printing technologies.

Fluorescent Probes and Chemosensors (Non-Biological Targets)

The thioxanthone scaffold possesses inherent fluorescence properties that can be modulated by the presence of specific analytes, making its derivatives promising candidates for the development of fluorescent probes and chemosensors. While direct studies on this compound as a chemosensor for non-biological targets are limited, the behavior of analogous thioxanthone-based probes provides insight into its potential.

Thioxanthone derivatives with donor-acceptor-donor (D-A-D) structures have been shown to exhibit aggregation-enhanced emission (AEE) and can act as reversible acid-base sensors. For example, 3,6-bis(dimethylamino)-9H-thioxanthen-9-one 10,10-dioxide has demonstrated the ability to distinguish between mineral acids of different strengths through visible color changes under both UV and visible light elsevierpure.com. The sensing mechanism often involves an intramolecular charge transfer (ICT) process that is perturbed by the analyte. Given the electron-donating nature of the hydroxyl and methyl groups on the this compound ring, it is plausible that this compound could be developed into a fluorescent probe for acidic or basic species.

Furthermore, thioxanthone derivatives have been functionalized to act as selective fluorescent probes for metal ions researchgate.net. The introduction of specific chelating groups onto the thioxanthone core can lead to changes in fluorescence intensity or wavelength upon binding to a target metal ion. This suggests a potential avenue for modifying this compound to create sensors for various metal cations.

Optoelectronic Material Components and Organic Semiconductors

Thioxanthone derivatives are being explored for their applications in optoelectronic devices, particularly as components of organic light-emitting diodes (OLEDs) and as organic semiconductors. The electron-accepting nature of the thioxanthone core, combined with the potential for introducing various electron-donating substituents, allows for the tuning of their electronic and photophysical properties.

Donor-acceptor type thioxanthones have been synthesized and shown to exhibit bipolar charge-transporting properties, which are crucial for efficient OLEDs nih.govacs.org. By balancing hole and electron mobilities, these materials can improve the performance and lifetime of OLED devices. Some derivatives have also demonstrated thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of triplet excitons to enhance the efficiency of OLEDs acs.orgresearchgate.netnih.gov. For instance, thioxanthone derivatives incorporating carbazole as a donor moiety have been used to create blue, green, and yellow TADF emitters with high external quantum efficiencies acs.orgnih.gov.

The presence of the hydroxyl and methyl groups in this compound can influence its electronic properties and solid-state packing, which are important factors for organic semiconductors. While this specific compound has not been extensively studied in this context, the broader research on thioxanthone derivatives suggests its potential as a building block for new organic electronic materials. The ability to modify the hydroxyl group further provides a route to tailor its properties for specific optoelectronic applications.

| Thioxanthone Derivative Type | Application | Key Properties |

| Donor-Acceptor (D-A) type | Organic Light-Emitting Diodes (OLEDs) | Bipolar charge transport, Thermally Activated Delayed Fluorescence (TADF) |

| Carbazole-Thioxanthone | OLED Emitters | Tunable emission color (blue to yellow), high external quantum efficiency |

| General Thioxanthone Derivatives | Organic Semiconductors | Molecular glasses with high glass transition temperatures, tunable ionization potentials |

Development of Advanced Polymer Blends and Composites

Thioxanthone and its derivatives are well-established as highly efficient photoinitiators for free-radical polymerization. researchgate.netmdpi.com These molecules can absorb light and initiate the polymerization of monomers to form crosslinked polymer networks, which are the basis of many advanced polymer composites. The incorporation of this compound into polymer formulations can lead to the development of materials with tailored properties for a wide range of applications, including coatings, adhesives, and 3D printing. mdpi.commdpi.com

As a Type II photoinitiator, this compound would typically be used in conjunction with a co-initiator, such as an amine. mdpi.com Upon exposure to a suitable light source, the thioxanthone derivative is excited to a triplet state. It then abstracts a hydrogen atom from the amine, generating free radicals that initiate the polymerization of monomer units. researchgate.net The efficiency of this process is influenced by the specific substituents on the thioxanthone core. The presence of the hydroxyl group in this compound may enhance its photoinitiation activity.

The performance of thioxanthone-based photoinitiators is often evaluated by the final conversion of the monomer and the rate of polymerization. Research on various thioxanthone derivatives provides insight into the expected efficacy of this compound in curing different monomer systems. For instance, studies on amino-thioxanthone photoinitiators have demonstrated high monomer conversion rates under visible light exposure. rsc.org

Below is a data table summarizing the performance of representative thioxanthone-based photoinitiators in the polymerization of common monomers, which can serve as a benchmark for the potential performance of this compound.

| Photoinitiator System | Monomer | Light Source | Monomer Conversion (%) | Reference |

| 2-benzyl(methyl)amino-9H-thioxanthen-9-one | 1,6-hexanedioldiacrylate (HDDA) | Xenon lamp | 52 | rsc.org |

| 2-benzyl(methyl)amino-9H-thioxanthen-9-one / N,N-dimethylaniline | 1,6-hexanedioldiacrylate (HDDA) | Xenon lamp | 92 | rsc.org |

| 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acrylate | 1,6-hexanedioldiacrylate (HDDA) | Xenon lamp (>400 nm) | High | rsc.org |

| Silicone-Thioxanthone (STX) | 1,6-hexanedioldiacrylate (HDDA) | Not Specified | Efficient Photoinitiation | mdpi.com |

The development of polymerizable photoinitiators, where the photoinitiator molecule itself contains a reactive group that allows it to be incorporated into the polymer network, is a significant advancement. rsc.orgresearchgate.net This approach reduces the migration of the photoinitiator and its byproducts from the cured material, which is crucial for applications in food packaging and biomedical devices. researchgate.net Given its structure, this compound could potentially be modified to create such a polymerizable photoinitiator.

Role in Photovoltaic Devices and Energy Conversion Systems

The application of organic molecules in photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs), has been an area of intensive research. researchgate.net The fundamental principle of a DSSC involves a dye molecule (sensitizer) that absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), leading to the generation of an electric current. nih.gov

Thioxanthone derivatives, with their strong absorption in the UV-visible region, are potential candidates for use as sensitizers in DSSCs. The structural features of this compound, such as the aromatic chromophore and the electron-donating hydroxyl group, are conducive to its function as a light-harvesting molecule. The efficiency of a dye in a DSSC is determined by several factors, including its light absorption spectrum, the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and its ability to bind to the semiconductor surface.

Theoretical studies on similar organic dyes have shown that modifications to the molecular structure, such as the introduction of different functional groups, can tune the electronic and optical properties to optimize performance in solar cells. researchgate.net The hydroxyl group on the this compound could potentially serve as an anchoring group to bind the molecule to the TiO2 surface, facilitating efficient electron injection.

The table below presents key parameters for some organic dyes used in DSSCs, providing a comparative context for the potential of this compound in this application.

| Dye | HOMO (eV) | LUMO (eV) | Power Conversion Efficiency (%) | Reference |

| Dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid based dye | Not Specified | Not Specified | 0.3 | nih.gov |

| [2,2':5′,2″-terthiophene]-5-cyanoacrylic acid based dye | Not Specified | Not Specified | 0.2 | nih.gov |

| N719 (Ruthenium-based standard) | Not Specified | Not Specified | ~7.45 (in panchromatic DSSC) | researchgate.net |

| N749 (Ruthenium-based standard) | Not Specified | Not Specified | ~7.45 (in panchromatic DSSC) | researchgate.net |

Further research, including theoretical modeling and experimental fabrication of DSSCs using this compound as the sensitizer, is necessary to fully evaluate its potential in energy conversion systems. The insights gained from studies on related thioxanthone and organic dye systems provide a strong foundation for exploring this promising avenue.

Analytical Methodologies for the Detection and Quantification of 2 Hydroxy 4 Methyl 9h Thioxanthen 9 One

Chromatographic Separation Techniques (HPLC, GC-MS) for Purity Assessment and Analysis in Complex Matrices

Chromatographic techniques are paramount for separating 2-hydroxy-4-methyl-9H-thioxanthen-9-one from impurities, starting materials, and other components within a complex mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the analysis of thioxanthone derivatives due to their polarity and thermal sensitivity. Reverse-phase HPLC (RP-HPLC) is typically used, where the compound is separated based on its hydrophobicity.

Principle: In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Less polar compounds (like thioxanthones) are retained longer on the column. The presence of the hydroxyl and methyl groups on this compound will influence its retention time relative to other derivatives.

Purity Assessment: HPLC coupled with a UV-Vis detector is highly effective for purity assessment. The peak area of the target compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. For instance, the purity of synthesized 2,4-diethyl-9H-thioxanthen-9-one was successfully determined to be 99.6% using HPLC. Monitoring reaction progress via Thin-Layer Chromatography (TLC) is also a common practice before final purity analysis by HPLC. jocpr.com

Method Parameters: A typical HPLC method for a thioxanthone derivative might involve a gradient elution, starting with a higher proportion of water and increasing the organic solvent concentration over time. This ensures the effective separation of compounds with a wide range of polarities. The use of an acidic modifier, like formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For a polar and relatively non-volatile compound like this compound, derivatization is a critical prerequisite for analysis.

Derivatization: The active hydrogen of the hydroxyl group reduces volatility and can cause poor peak shape. Therefore, a derivatization step, such as silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), is necessary to convert the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This process makes the molecule suitable for GC analysis.

Analysis: The derivatized analyte is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification and structure elucidation based on fragmentation patterns.

Interactive Table: Comparison of Chromatographic Methods

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |

| Typical Stationary Phase | Reverse-phase C18 or C8 silica. | Polysiloxane-based polymers (e.g., DB-5ms). |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures. | Inert gas (e.g., Helium, Hydrogen). |

| Derivatization Requirement | Generally not required. | Required for the hydroxyl group to increase volatility (e.g., silylation). |

| Detection | UV-Vis (Diode Array Detector), Fluorescence, Mass Spectrometry (LC-MS). | Mass Spectrometry (MS). |

| Primary Application | Purity assessment, quantification in complex matrices. | Identification and structural elucidation of volatile components. |

Spectrophotometric and Fluorometric Methods for Quantification

The extended aromatic system of the thioxanthone core makes it an excellent chromophore and fluorophore, enabling its detection and quantification by UV-Vis spectrophotometry and fluorescence spectroscopy.

Spectrophotometry: UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for quantifying thioxanthone derivatives in solution. nih.gov

Principle: The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Thioxanthone and its derivatives typically exhibit strong absorption bands in the UV and visible regions of the electromagnetic spectrum. For example, a study on 2-thioxanthone acetic acid showed characteristic absorbance peaks at 265 nm and 396 nm. doi.org The exact position of the absorption maximum (λmax) for this compound would be influenced by the electronic effects of the hydroxyl and methyl substituents.

Quantification: A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method has been successfully validated for the quantification of xanthone (B1684191) in polymeric nanoparticles, demonstrating linearity over a concentration range of 0.5 to 4.0 µg/mL. nih.gov

Fluorometry: Fluorescence spectroscopy offers higher sensitivity and selectivity compared to absorption spectroscopy.

Principle: Upon absorbing light, fluorescent molecules like thioxanthones are promoted to an excited electronic state. They then relax to the ground state by emitting light at a longer wavelength (the fluorescence emission). The intensity of this emitted light is directly proportional to the concentration of the analyte.

Application: Fluorescence quantum yields and lifetimes are key parameters that characterize the emission properties. csic.es The fluorescence of thioxanthone derivatives can be influenced by solvent polarity and the nature of substituents. csic.esacs.org For example, thioxanthone derivatives with an n-propoxy group in the 2-position exhibit different fluorescence decay characteristics than those with a methyl group in the 1-position. csic.es The quenching of fluorescence by other molecules can also be used to study interactions. doi.org

Interactive Table: Spectroscopic Properties of Thioxanthone Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Thioxanthone-fluorenecarboxylic acid (TX-FLCOOH) | ~390 | ~420 | THF | researchgate.net |

| 2-Thioxanthone acetic acid (TXCH2COOH) | 265, 396 | - | Tris-HCl buffer | doi.org |

| Methoxy-substituted thioxanthylium salt | ~460 | - | Not specified | researchgate.netbeilstein-journals.org |

| Thioxanthone (in protic solvent) | - | - | Methanol, TFE | nih.gov |

Electrochemical Detection Methods

The thioxanthone moiety is electrochemically active, meaning it can undergo oxidation and reduction reactions at an electrode surface. Electrochemical methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study this behavior and for quantitative analysis. nih.govmdpi.com

Principle: These techniques involve applying a varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The potential at which the oxidation or reduction peak occurs is characteristic of the compound, while the peak current is proportional to its concentration.

Cyclic Voltammetry (CV): CV is primarily used to investigate the redox properties of a compound, such as its reduction potential and the reversibility of the electron transfer process. Studies on various thioxanthone derivatives have shown that the reduction potential is sensitive to the electronic nature of the substituents on the aromatic ring. beilstein-journals.orgresearchgate.net For instance, the introduction of electron-donating methoxy (B1213986) groups into a thioxanthylium salt caused a negative shift in its reduction potential compared to the unsubstituted parent compound. beilstein-journals.org

Quantitative Analysis: DPV is a more sensitive technique than CV and is better suited for quantitative analysis. By constructing a calibration plot of peak current versus concentration, DPV can be used to determine the concentration of this compound with high sensitivity. The method's sensitivity makes it suitable for detecting trace amounts of electroactive compounds. nih.govrsc.org

Interactive Table: Electrochemical Data for Thioxanthone-Related Structures

| Compound | Technique | Parameter | Value | Reference |

|---|---|---|---|---|

| Methoxy-substituted thioxanthylium salt (3b) | Cyclic Voltammetry | Reduction Potential (E°') | -0.79 V vs Fc/Fc+ | beilstein-journals.org |

| Unsubstituted thioxanthylium salt (4b) | Cyclic Voltammetry | Reduction Potential (E°') | -0.56 V vs Fc/Fc+ | beilstein-journals.org |

| Thioxanthone derivatives with diphenylamine/carbazole | Cyclic Voltammetry | Free Energy of Electron Transfer (ΔGet) | -1.09 to -0.91 eV (singlet state) | mdpi.com |

Development of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing thioxanthone derivatives. nih.govsaspublishers.comijnrd.orgnih.gov They provide comprehensive information by combining separation with positive identification in a single run.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful hyphenated technique for this class of compounds. LC separates the components of the mixture, which are then introduced into the mass spectrometer. MS provides the molecular weight and fragmentation data for each separated component, enabling unambiguous identification. LC-MS is widely used in phytochemical screening to identify numerous compounds in plant extracts. mdpi.comresearchgate.net For this compound, LC-MS would not only confirm its presence but also identify related impurities or metabolites in a sample. Chemical derivatization can sometimes be employed prior to LC-MS analysis to improve chromatographic behavior or ionization efficiency. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As discussed previously, GC-MS is a cornerstone for the analysis of volatile compounds. Its hyphenated nature allows for the separation and subsequent identification of derivatized this compound and any volatile impurities.

Other Hyphenated Techniques: Other powerful combinations include LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance), which provides detailed structural information online, and LC-PDA (Liquid Chromatography-Photodiode Array), which provides UV-Vis spectra for each separated peak, aiding in identification. nih.govajrconline.org These techniques are invaluable for "dereplication," the rapid identification of known compounds in a mixture, which saves significant time and resources in natural product discovery. nih.gov

The integration of these advanced analytical methods ensures that this compound can be analyzed with high specificity, sensitivity, and accuracy, facilitating its use in both research and industrial settings.

Investigation of Biological Interactions of 2 Hydroxy 4 Methyl 9h Thioxanthen 9 One at the Molecular Level Strictly Non Clinical

Enzyme Kinetic Studies and Inhibition Mechanisms (In Vitro Biochemical Systems)

While specific enzyme inhibition studies for 2-hydroxy-4-methyl-9H-thioxanthen-9-one are not extensively detailed in the public literature, the thioxanthenone class of compounds is known to interact with various enzymes. For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes crucial in disease pathways. The nature of inhibition can be competitive, non-competitive, or reversible, depending on the specific derivative and the target enzyme. nih.gov

In vitro studies using subcellular preparations, such as liver microsomes, are standard for investigating the metabolism of thioxanthenone derivatives. For example, studies on 2-isopropyl-9H-thioxanthen-9-one using rat and human subcellular preparations revealed that its metabolism is regioselective, primarily targeting the isopropyl group and the sulfur atom. nih.gov Such studies help identify potential metabolites and the enzymes involved, like the cytochrome P-450 system. nih.gov

Interaction with Nucleic Acids and Proteins (In Vitro Binding Studies)

The planar, aromatic structure of the thioxanthenone ring system is conducive to intercalation with nucleic acids. scispace.com In vitro studies on thioxanthenone derivatives, such as Miracil D, have demonstrated their ability to bind to DNA. luc.edu This binding can stabilize the DNA helix and inhibit processes like RNA synthesis by interfering with enzymes such as RNA polymerase. luc.edu The interaction is often studied using techniques like absorption spectroscopy and circular dichroism, which can reveal how the binding of the compound affects the structure of the DNA. luc.edu

The binding affinity and mode can be influenced by factors such as salt concentration and temperature. luc.edu Protein-DNA interaction studies can be performed using several in vitro methods, including nitrocellulose filter binding, mobility shift assays, and DNAse I footprinting, to identify the specific DNA sequences that proteins bind to. osti.gov Thioxanthenone derivatives can modulate these interactions. The structural flexibility of nucleic acids, which can adopt various conformations like B-DNA, Z-DNA, and G-quadruplexes, plays a critical role in their interactions with both proteins and small molecules like this compound. nih.gov

| Technique | Purpose | Typical Measurement |

|---|---|---|

| Absorption Spectroscopy | To study the binding of compounds to DNA by observing changes in the absorption spectrum. | Shift in wavelength of maximum absorption (λmax), change in molar absorptivity. |

| Circular Dichroism (CD) | To analyze changes in the secondary structure of DNA or proteins upon compound binding. | Changes in the CD spectrum, indicating conformational changes. |

| Mobility Shift Assay (EMSA) | To detect protein-DNA or drug-DNA interactions based on changes in electrophoretic mobility. | Shift in the migration of DNA bands on a gel. |

| Nitrocellulose Filter Binding | To quantify the binding of a ligand to a protein or nucleic acid. | Amount of radiolabeled ligand retained on the filter. |

Mechanistic Studies of Cellular Uptake and Subcellular Distribution (In Vitro Cell Culture Models, Excluding Therapeutic Applications)

Understanding how a compound enters cells and where it localizes is fundamental to elucidating its mechanism of action. In vitro cell culture models, such as the Caco-2 cell monolayer, are used to study the cellular uptake and transport of molecules. nih.gov For lipophilic compounds like thioxanthenones, passive diffusion is often a primary mechanism of cell entry. nih.gov

The subcellular localization of a compound is a key determinant of its biological effect. nih.gov Photosensitizers, a class to which many thioxanthenones belong, are known to accumulate in specific organelles. nih.gov Depending on their chemical properties, they can localize in mitochondria, lysosomes, the endoplasmic reticulum, or the plasma membrane. nih.gov Techniques like confocal laser scanning microscopy, using fluorescently tagged analogues, can visualize the uptake and distribution of the compound within the cell. nih.gov The high lipophilicity of thioxanthenones suggests they are likely substrates for hepatic metabolizing enzymes. nih.gov

Photodynamic Action Mechanisms on Model Biological Systems (Excluding Therapeutic Applications)

Many thioxanthenone derivatives function as photosensitizers; upon absorption of light, they can be excited to a triplet state and initiate photochemical reactions. researchgate.net These reactions typically proceed via two main mechanisms: nih.gov

Type I Mechanism: The excited photosensitizer reacts directly with a substrate, such as a biological molecule, through electron or hydrogen transfer, producing radicals and other reactive oxygen species (ROS) like the hydroxyl radical (HO•). nih.govnih.gov

Type II Mechanism: The excited photosensitizer transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.govnih.gov

Singlet oxygen is a potent oxidizing agent that can damage nearby biomolecules, including lipids, proteins, and nucleic acids like guanine. nih.gov The short lifetime of these reactive species means that the damage is typically confined to the immediate vicinity of the photosensitizer's location within the cell. nih.gov

Modulation of Specific Biochemical Pathways (In Vitro, Mechanistic Focus)